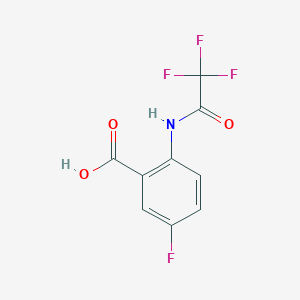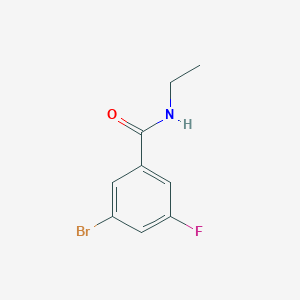
4-Methyl-3-(1,3-Oxazol-2-yl)anilin
Übersicht
Beschreibung
“4-Methyl-3-(1,3-oxazol-2-yl)aniline” is a chemical compound with the formula C10H10N2O. Its IUPAC name is 4-methyl-3-(oxazol-2-yl)aniline .
Synthesis Analysis
The synthesis of oxazoline compounds, which includes “4-Methyl-3-(1,3-oxazol-2-yl)aniline”, has been a subject of numerous studies. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(1,3-oxazol-2-yl)aniline” consists of a benzene ring substituted with an amine group and a 4-methyl-oxazole group .Chemical Reactions Analysis
Oxazoline compounds, including “4-Methyl-3-(1,3-oxazol-2-yl)aniline”, have been subjected to various chemical reactions. For instance, direct arylation and alkenylation of oxazoles have been efficiently catalyzed by Pd(PPh3)4 .Physical And Chemical Properties Analysis
“4-Methyl-3-(1,3-oxazol-2-yl)aniline” is a powder at room temperature. It has a molecular weight of 174.2 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
4-Methyl-3-(1,3-Oxazol-2-yl)anilin-Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Der Oxazolring, eine Kernstruktur in diesen Verbindungen, ist bekannt für seine signifikanten antibakteriellen und antimykotischen Aktivitäten. Spezielle Derivate haben eine starke Aktivität gegen eine Reihe von mikrobiellen Krankheitserregern gezeigt, was sie für die Entwicklung neuer antimikrobieller Wirkstoffe wertvoll macht .
Antikrebs-Eigenschaften
Die Oxazol-Einheit ist ein hervorstechendes Merkmal vieler Krebsmedikamente, da sie die Fähigkeit besitzt, mit verschiedenen biologischen Zielen zu interagieren. Derivate von this compound wurden auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen untersucht, wobei einige Verbindungen vielversprechende Ergebnisse in präklinischen Studien zeigten .
Entzündungshemmende Anwendungen
Entzündung ist eine biologische Reaktion auf schädliche Reize, und ihre Kontrolle ist entscheidend für die Behandlung verschiedener Krankheiten. Oxazol-Derivate, einschließlich derer, die auf this compound basieren, wurden als entzündungshemmend beschrieben, was bei der Entwicklung von entzündungshemmenden Medikamenten genutzt werden könnte .
Antidiabetische Wirkungen
Oxazolverbindungen wurden als potenzielle Antidiabetika identifiziert. Ihre Fähigkeit, biologische Pfade im Zusammenhang mit Diabetes zu modulieren, hat sie zu einem interessanten Thema bei der Suche nach neuen Behandlungen für diese chronische Erkrankung gemacht .
Antiobesity-Aktivität
Der weltweite Anstieg der Adipositasraten hat die Suche nach wirksamen Antiobesity-Medikamenten vorangetrieben. Einige Oxazol-Derivate haben die Fähigkeit gezeigt, Stoffwechselwege zu beeinflussen, die mit Adipositas verbunden sind, was darauf hindeutet, dass this compound ein Ausgangspunkt für die Entwicklung von Antiobesity-Wirkstoffen sein könnte .
Antioxidatives Potenzial
Oxidativer Stress ist an vielen Krankheiten beteiligt, und Antioxidantien sind entscheidend, um seine Auswirkungen zu mindern. Forschungen haben gezeigt, dass Oxazol-Derivate antioxidative Eigenschaften aufweisen können, die für den Schutz von Zellen vor oxidativem Schaden von Vorteil sein können .
Antiviren-Anwendungen
Angesichts der anhaltenden Herausforderung durch neu auftretende Viruserkrankungen besteht ein ständiger Bedarf an neuen antiviralen Wirkstoffen. Oxazol-Derivate wurden auf ihre antiviralen Aktivitäten untersucht, einschließlich der potenziellen Wirksamkeit gegen SARS-CoV-2, was sie im Kontext der Pandemievorsorge relevant macht .
Antituberkulose-Aktivität
Tuberkulose ist nach wie vor ein großes globales Gesundheitsproblem, und es werden neue Medikamente benötigt, um gegen resistente Stämme zu kämpfen. Oxazol-Derivate wurden auf ihre antituberkulose Aktivität untersucht und bieten Hoffnung auf neue therapeutische Optionen im Kampf gegen diese Infektionskrankheit .
Safety and Hazards
While specific safety and hazard information for “4-Methyl-3-(1,3-oxazol-2-yl)aniline” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biochemical pathways, depending on the specific derivative and biological activity .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Biochemische Analyse
Biochemical Properties
4-Methyl-3-(1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . The interaction between 4-Methyl-3-(1,3-oxazol-2-yl)aniline and monoamine oxidase can lead to the inhibition of the enzyme’s activity, affecting neurotransmitter levels in the brain. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by 4-Methyl-3-(1,3-oxazol-2-yl)aniline can lead to increased levels of neurotransmitters, affecting neuronal communication and function . In other cell types, such as liver cells, this compound may impact metabolic pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-3-(1,3-oxazol-2-yl)aniline involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, 4-Methyl-3-(1,3-oxazol-2-yl)aniline may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-Methyl-3-(1,3-oxazol-2-yl)aniline is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 4-Methyl-3-(1,3-oxazol-2-yl)aniline can exhibit toxic or adverse effects, including changes in behavior, organ function, and overall health . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular changes. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
4-Methyl-3-(1,3-oxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biochemical properties and effects . The interaction of 4-Methyl-3-(1,3-oxazol-2-yl)aniline with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . The localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
4-methyl-3-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYCICVSHONFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




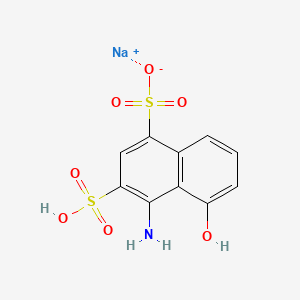

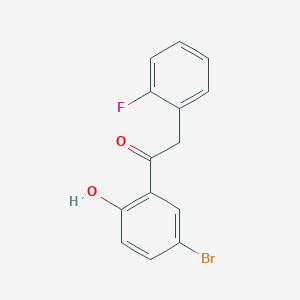
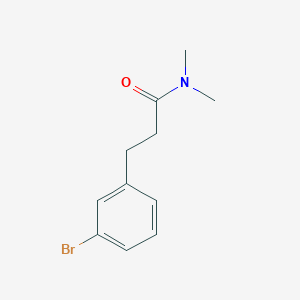
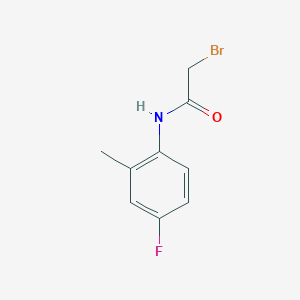
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
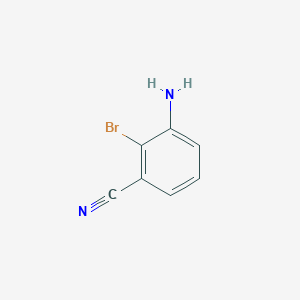
![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
